molecular formula C14H9Cl6N3O B7802144 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 127192-46-5

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No. B7802144
CAS RN: 127192-46-5
M. Wt: 447.9 g/mol
InChI Key: MCNPOZMLKGDJGP-QPJJXVBHSA-N
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Description

The compound “2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are two trichloromethyl groups and one methoxystyryl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, trichloromethyl groups, and methoxystyryl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the triazine ring and the trichloromethyl and methoxystyryl groups. The triazine ring is a heterocyclic compound and can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Photoinitiation and Polymerization

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been explored extensively as a photoinitiator. It is highly effective under LED exposure for the free radical photopolymerization of (meth)acrylates. This compound, especially when combined with additives like amine, iodonium salt, or N-vinylcarbazole, can outperform well-known commercial photoinitiators. Its effectiveness is notable in the photopolymerization of methacrylate under air at 405 nm, and it also initiates the cationic polymerization of epoxides (Zhang et al., 2014). Additionally, this triazine derivative has been used in UV-crosslinking of acrylic pressure-sensitive adhesives (Kabatc, Czech, & Kowalczyk, 2011).

Controlled Dissolution and Triggered Release

The substance has applications in creating on-demand degradable polymer particles. For instance, electrospraying of an acetal-protected dextran solution, which includes this triazine as a photoacid generator, leads to controlled dissolution of microparticles in water upon UV light exposure (Park et al., 2013).

Photopolymerization Kinetics

Investigations into the photopolymerization kinetics of various monomer systems using this compound have been conducted. The studies focus on how different factors, such as monomer type, light intensity, and photoinitiator concentration, affect the polymerization process (Nie Jun, 2011).

Photoacid Generation Mechanism

Studies on the photochemistry and photophysics of this triazine and similar compounds have been conducted to understand their mechanisms as photoacid generators in photoresist formulations. These studies involve investigations under direct excitation conditions and with various photosensitizers (Pohlers, Scaiano, Sinta, Brainard, & Pai, 1997).

Synthesis and Characterization

Synthesis of this compound and related triazine derivatives, along with their structural confirmation through various spectroscopic techniques, has been a topic of research. These studies also delve into their physical performances, like thermal decomposition and solubility in organic solvents (Mei, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would be how it interacts with biological systems or targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is highly reactive or toxic, it could pose a risk to health and safety .

properties

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl6N3O/c1-24-9-5-2-8(3-6-9)4-7-10-21-11(13(15,16)17)23-12(22-10)14(18,19)20/h2-7H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNPOZMLKGDJGP-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068406, DTXSID201143679
Record name 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-
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Record name 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

CAS RN

127192-46-5, 42573-57-9
Record name 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine, 2-(2-(4-methoxyphenyl)ethenyl)-4,6-bis(trichloromethyl)-
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Record name 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-
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Record name 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-
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Record name 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
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Record name 2-(p-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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